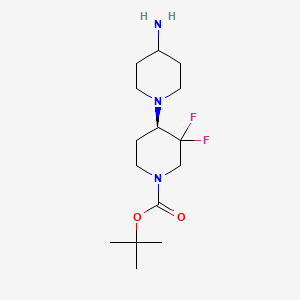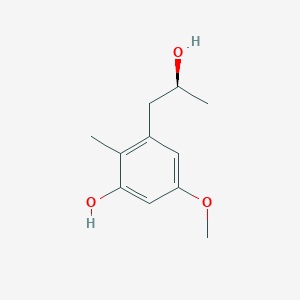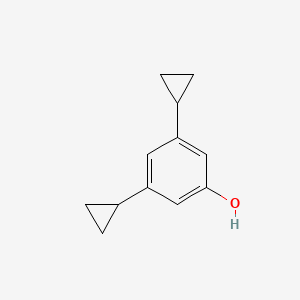
3-(Benzyloxy)-2-fluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-fluoropropan-1-ol is an organic compound that features a benzyloxy group attached to a fluorinated propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 2-fluoropropanol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to prevent unwanted reactions.
Fluorination: The protected benzyl alcohol is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as distillation, crystallization, and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-fluoropropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical effects. The exact pathways and targets depend on the context of its application and the specific reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)-2-hydroxypropan-1-ol: Similar structure but with a hydroxyl group instead of fluorine.
3-(Benzyloxy)-2-chloropropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-2-bromopropan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(Benzyloxy)-2-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific synthetic applications and potential biological activities that are not observed with its non-fluorinated analogs.
Propiedades
Número CAS |
112482-37-8 |
|---|---|
Fórmula molecular |
C10H13FO2 |
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-fluoro-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clave InChI |
ZBYWMMUOFGLUIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)

![4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)

![tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13905323.png)
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)


![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

